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5-(Diphenylphosphino)-1',3',5'-triphenyl

Cat. No.: B14110974
M. Wt: 546.6 g/mol
InChI Key: ZYUHDMXDGVTFIZ-UHFFFAOYSA-N
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Description

Historical Development of Phosphine (B1218219) Ligands in Transition Metal Catalysis

The journey of phosphine ligands in catalysis began in the mid-20th century. One of the earliest and most well-known phosphine ligands, triphenylphosphine, proved to be effective in various transformations, including the Wilkinson's catalyst for hydrogenation. These early examples laid the foundation for the development of more sophisticated phosphine architectures. Over the decades, the focus shifted from simple triarylphosphines to ligands designed with specific steric and electronic attributes to tackle more challenging chemical transformations. This evolution led to the creation of bidentate phosphines, which offered enhanced stability to the catalytic complex, and eventually to the highly specialized bulky and electron-rich monophosphine ligands that are prevalent in modern cross-coupling reactions.

Rationale for Bulky and Multi-Aryl Phosphine Ligand Design

The development of bulky and electron-rich phosphine ligands, particularly biaryl phosphines, has revolutionized palladium-catalyzed cross-coupling reactions. nih.gov The rationale behind this design strategy is multifaceted.

Steric Hindrance: Large, sterically demanding ligands promote the formation of monoligated, coordinatively unsaturated metal species, which are often the active catalysts. This steric bulk also facilitates the final reductive elimination step, which is crucial for product release and catalyst turnover. wikipedia.org

Electron-Donating Properties: Electron-rich phosphines enhance the electron density at the metal center. This increased electron density promotes the oxidative addition of substrates, such as aryl halides, which is often the rate-limiting step in catalytic cycles like the Buchwald-Hartwig amination. rsc.org

Structural Rigidity and Secondary Interactions: The biaryl backbone of many advanced phosphine ligands provides a rigid scaffold. This rigidity can influence the geometry of the metal complex and prevent catalyst deactivation pathways. nih.gov Furthermore, interactions between the aryl rings of the ligand and the substrates can play a role in stabilizing key intermediates. mit.edu

The combination of these features in a single ligand allows for the coupling of previously unreactive or challenging substrates under milder conditions and with greater efficiency. rsc.org

Overview of 5-(Diphenylphosphino)-1',3',5'-triphenyl as a Representative Advanced Phosphine System

Within the family of advanced phosphine ligands, those based on a bipyrazole scaffold represent a significant innovation. The compound this compound-1'H-1,4'-bipyrazole is a member of this class. While detailed research findings on this specific diphenylphosphino derivative are not extensively published, its structural analogues have demonstrated remarkable efficacy in catalysis.

This ligand family combines a multi-aryl triphenyl-bipyrazole backbone with a phosphino (B1201336) group. The triphenyl-bipyrazole core provides a sterically demanding and rigid framework. The nature of the substituents on the phosphorus atom allows for fine-tuning of the ligand's electronic properties.

Close analogues of this ligand include:

5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (BippyPhos): The di-tert-butylphosphino group makes this ligand both bulky and highly electron-donating. It is recognized as a suitable ligand for palladium-catalyzed amination reactions, including the challenging coupling of aryl chlorides. fishersci.com

5-(Di(adamantan-1-yl)phosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (Ad-BippyPhos): Featuring even bulkier adamantyl groups, this ligand is effective in C-O coupling reactions of aryl and heteroaryl halides with alcohols. chemicalbook.comsinocompound.com

Given the performance of its analogues, this compound-1'H-1,4'-bipyrazole is positioned as an advanced ligand system where the electronic properties are modulated by the phenyl groups on the phosphorus, making it less electron-donating than its alkylphosphino counterparts but still possessing the significant steric bulk of the bipyrazole framework.

Significance of Ligand Structure in Modulating Catalytic Performance

The structure of a phosphine ligand is paramount in dictating the outcome of a catalytic reaction. The interplay between steric and electronic effects determines the catalyst's activity, selectivity, and stability.

PropertyDescriptionImpact on Catalysis
Steric Bulk The spatial size of the ligand, often quantified by the cone angle.Promotes monoligation, accelerates reductive elimination, and can induce selectivity. wikipedia.org
Electron Density The ability of the ligand to donate electron density to the metal center.Enhances the rate of oxidative addition, particularly for less reactive substrates like aryl chlorides. rsc.org
Bite Angle In bidentate ligands, the P-Metal-P angle.Influences the geometry of the complex and can control selectivity in reactions like hydroformylation.
Backbone Rigidity The conformational flexibility of the ligand's scaffold.A rigid backbone can enhance catalyst stability and prevent decomposition pathways. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H27N4P B14110974 5-(Diphenylphosphino)-1',3',5'-triphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H27N4P

Molecular Weight

546.6 g/mol

IUPAC Name

diphenyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane

InChI

InChI=1S/C36H27N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27H

InChI Key

ZYUHDMXDGVTFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)N5C(=CC=N5)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Coordination Chemistry of 5 Diphenylphosphino 1 ,3 ,5 Triphenyl with Transition Metals

Principles of Phosphine-Metal Coordination and Complex Formation

Phosphines, including 5-(diphenylphosphino)-1',3',5'-triphenyl, are two-electron donors that form coordination complexes with transition metals primarily through a sigma (σ) bond. This bond is formed by the donation of the lone pair of electrons from the phosphorus atom to a vacant orbital on the metal center. researchgate.net The strength and nature of this M-P bond are influenced by the electronic properties of the substituents on the phosphorus atom. Electron-donating groups enhance the electron density on the phosphorus, making it a stronger σ-donor.

In addition to the σ-donation, a degree of pi (π)-backbonding can occur. This involves the overlap of filled d-orbitals on the metal with vacant σ*-antibonding orbitals of the P-C bonds of the phosphine (B1218219) ligand. For arylphosphines, the π-system of the aryl groups can also participate in this interaction. This synergistic bonding model, involving σ-donation from the phosphine to the metal and π-backdonation from the metal to the phosphine, dictates the stability and reactivity of the resulting metal-phosphine complex. The formation of these complexes typically occurs through the displacement of other weakly bound ligands from a metal precursor. researchgate.net

Steric and Electronic Parameters of this compound as a Ligand

The reactivity and coordination behavior of a phosphine ligand are critically governed by its steric and electronic properties. mdpi.com For this compound, these parameters are key to its effectiveness in catalytic applications.

While a comprehensive standalone computational analysis of the electronic structure of unbound this compound was not found in the reviewed literature, Density Functional Theory (DFT) calculations have been performed on its palladium oxidative addition complexes. researchgate.net These calculations are instrumental in understanding the bonding within the complex and correlating it with experimental data from X-ray crystallography and NMR spectroscopy. researchgate.net Such studies confirm the electron-rich nature of the BippyPhos ligand, which contributes to the stability and reactivity of its metal complexes. nih.gov The electron-rich character is a crucial factor in its ability to facilitate challenging cross-coupling reactions. nih.gov

The steric bulk of a phosphine ligand is a critical parameter that influences the coordination number of the metal center, the geometry of the resulting complex, and the rates of ligand association and dissociation. wikipedia.org A quantitative measure of this steric hindrance is the Tolman cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined M-P distance. wikipedia.org

This compound is consistently described as a bulky ligand. nih.govnih.gov This steric demand is attributed to the presence of the diphenylphosphino group and the three phenyl substituents on the bipyrazole backbone. However, a specific, calculated Tolman cone angle for this compound is not explicitly reported in the surveyed literature. For comparison, the cone angles of other common phosphine ligands are provided in the table below. The significant steric hindrance of BippyPhos is thought to be a key factor in promoting the formation of highly reactive, low-coordinate metal species in catalytic cycles. nih.gov

LigandTolman Cone Angle (θ) [°]
PPh₃145
PCy₃170
P(t-Bu)₃182
This compoundNot explicitly reported

Table 1: Comparison of Tolman Cone Angles for Selected Phosphine Ligands.

Formation of Mono- and Bimetallic Complexes with this compound

The formation of well-defined metal complexes is a prerequisite for the application of this compound in catalysis and other areas. The literature primarily documents the formation of its monometallic complexes, particularly with palladium and gold.

Palladium complexes of BippyPhos are frequently generated in situ for use in cross-coupling reactions. nih.govresearchgate.net For instance, the combination of BippyPhos with a palladium precursor such as [Pd(cinnamyl)Cl]₂ has been shown to form a highly active catalyst system. nih.govresearchgate.net Solid-state ³¹P NMR spectroscopy has been used to characterize the complexation between [Pd(π-allyl)Cl]₂ and BippyPhos, showing a significant downfield shift of the phosphorus signal upon coordination. nih.gov

A specific gold(I) complex, [Au(BippyPhos)Cl]·0.5CH₂Cl₂, has been synthesized and characterized. researchgate.net The formation of this complex demonstrates the versatility of BippyPhos to coordinate with different transition metals.

The reviewed literature did not provide any examples of the formation of bimetallic complexes featuring this compound as a bridging or chelating ligand between two metal centers.

Influence of Metal Center Identity and Oxidation State on Coordination Geometry

The identity of the transition metal and its oxidation state have a profound influence on the coordination geometry of the resulting complex. mdpi.com Different metals have distinct preferences for coordination numbers and geometries (e.g., square planar for Pd(II), linear for Au(I), tetrahedral or octahedral for others).

In the case of palladium, BippyPhos is often part of catalytically active Pd(0) and Pd(II) species in cross-coupling cycles. While detailed structural studies on a wide range of these complexes are not available, DFT calculations on a palladium oxidative addition complex suggest a structure that correlates well with X-ray and NMR data, indicating a specific coordination environment. researchgate.net For the synthesized gold(I) complex, a linear geometry, typical for two-coordinate Au(I) centers, is expected, although the specific crystal structure was not detailed in the available literature. researchgate.net

A systematic study comparing the coordination geometries of this compound with a variety of transition metals in different oxidation states has not been found in the reviewed literature.

Dynamic Behavior and Ligand Exchange Processes in Solution

The dynamic behavior of metal complexes in solution, including ligand exchange, is crucial for their reactivity, especially in catalytic processes. mit.edu NMR spectroscopy is a powerful tool for studying these dynamic processes. researchgate.net

For complexes of this compound, DFT calculations have suggested the existence of a mixture of conformers in solution, which differ from the solid-state X-ray structure by the rotation of the phenyl and tert-butyl substituents of the ligand. researchgate.net This indicates a degree of fluxionality in solution.

Following a comprehensive search for scientific literature concerning the catalytic applications of "this compound" and its related bipyrazole derivatives, it has been determined that there is a lack of specific published research required to fulfill the detailed outline provided.

The existing body of scientific work in this area predominantly focuses on analogues of this ligand that feature different phosphine substituents. Specifically, the literature provides extensive data on compounds such as 5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (commonly known as BippyPhos) and 5-(Di(adamantan-1-yl)phosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (Ad-BippyPhos). These related ligands have been studied in various cross-coupling and other catalytic reactions.

However, detailed research findings, data tables, and mechanistic studies specifically for the diphenylphosphino variant as requested are not available in the searched scientific databases and journals. Adhering strictly to the provided instructions, which forbid the introduction of information outside the explicit scope of the requested compound, prevents the generation of an article on related but chemically distinct compounds.

Therefore, due to the absence of specific data for "this compound" in the context of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and asymmetric hydrogenation reactions, it is not possible to construct the requested scientific article.

Catalytic Applications of Metal Complexes Bearing 5 Diphenylphosphino 1 ,3 ,5 Triphenyl

Homogeneous Catalysis Utilizing 5-(Diphenylphosphino)-1',3',5'-triphenyl Complexes

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides and Related Substrates

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a highly efficient route to chiral molecules. The choice of the chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity. In the hydrogenation of enamides, rhodium complexes with chiral diphosphine ligands form active catalysts that coordinate the substrate to create diastereomeric intermediates.

Mechanistic studies on related systems suggest that the reaction can proceed through different pathways, often depending on the ligand's electronic properties. For instance, with electron-donating bis(phosphine) ligands, a dihydride pathway is often proposed. The enantioselectivity is determined during the migratory insertion step after the enamide has associated with the metal complex. The specific geometry and steric hindrance imposed by the ligand, such as the phenyl groups in a terphenyl backbone, control the facial selectivity of hydrogen addition to the double bond. While specific data for this compound are not detailed in the provided search results, the principles derived from catalysts like those using BINOL-derived diphosphonites highlight the importance of the ligand backbone in achieving high enantiomeric excess (ee). dicp.ac.cn

Iridium-Catalyzed Asymmetric Hydrogenation of Carbonyl Compounds and Alkenes

Iridium complexes have emerged as exceptionally effective catalysts for the asymmetric hydrogenation of challenging substrates, including unfunctionalized alkenes and various carbonyl compounds. nih.govutexas.edu Chiral iridium complexes featuring N,P ligands have demonstrated the ability to achieve enantiomeric excesses of up to 99% in the hydrogenation of trialkyl-substituted olefins through careful optimization of reaction conditions. nih.gov

For the hydrogenation of carbonyl compounds, iridium catalysts bearing ligands like SpinPhox have proven highly enantioselective for the reduction of C=C bonds in exocyclic α,β-unsaturated cyclic carbonyls, including lactams and lactones, yielding products with up to 98% ee. nih.gov The success of these reactions relies on the creation of a well-defined chiral pocket around the iridium center by the ligand. The bulky nature of a ligand like this compound would be expected to create a sterically demanding environment, which is crucial for differentiating the prochiral faces of the substrate.

The utility of these methods has been demonstrated in the synthesis of valuable compounds, such as the anti-inflammatory drug loxoprofen (B1209778) and biologically important ε-aminocaproic acid derivatives. nih.gov

Substrate TypeCatalyst SystemBest Enantiomeric Excess (% ee)Reference
Trialkyl-substituted OlefinsIridium / Bicyclic Pyridine-based N,P Ligandsup to 99% nih.gov
α-Alkylidene LactamsIridium / SpinPhoxup to 98% nih.gov
2-Substituted QuinolinesIridium / (R)-MeO-Biphepup to 96% dicp.ac.cn
Ligand Design for Enantioselectivity Control

The design of chiral ligands is a central theme in asymmetric catalysis, as slight modifications to the ligand's structure can lead to dramatic changes in enantioselectivity. chemrxiv.org Key parameters in ligand design include steric bulk, electronic properties, and the geometry imposed on the metal center, such as the bite angle in diphosphine ligands.

The stereoelectronic features of a ligand profoundly influence the catalytic outcome. For instance, in the ruthenium-catalyzed asymmetric hydrogenation of ketones, ligands with different electronic properties, such as SYNPHOS and DIFLUORPHOS, can be complementary, with one providing high ee for a substrate where the other fails. nih.gov The enantiomeric excesses can be directly related to the ligand's basicity or π-acidity, depending on the substrate's electronic requirements. nih.gov

For a ligand like this compound, the terphenyl backbone provides a rigid and bulky scaffold. The orientation of the phenyl rings and the positioning of the diphenylphosphino group are designed to create a deep chiral pocket. This confinement is a powerful strategy for controlling the approach of the substrate to the metal center, thereby dictating the stereochemical outcome of the reaction. The modular synthesis of such ligands allows for systematic tuning of their steric and electronic properties to optimize performance for a specific catalytic transformation.

Carbon-Nitrogen and Carbon-Oxygen Bond Formations

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in organic synthesis. Transition metal catalysis offers powerful methods for these transformations, often relying on carefully designed ligands to control reactivity and selectivity. rsc.org

In C-N bond formation, metal nitrenoid species, generated from the reaction of a metal complex with an azide (B81097) or other nitrene precursor, can undergo various reactions, including aziridination of alkenes and C-H amination. rsc.orgnih.gov The development of chiral catalysts that can control the enantioselectivity of these processes is a significant area of research. The ligand's role is to create a chiral environment that directs the nitrene transfer to one face of the substrate or one enantiotopic C-H bond. snnu.edu.cn

For C-O bond forming reactions, such as the Buchwald-Hartwig amination, phosphine ligands are crucial for promoting the reductive elimination step that forms the desired bond. The steric and electronic properties of the phosphine ligand influence the rate and efficiency of the catalytic cycle. Bulky and electron-rich ligands generally facilitate the oxidative addition and reductive elimination steps. The architecture of ligands like this compound is well-suited to provide the necessary steric bulk to promote these key steps in the catalytic cycle.

Impact of Ligand Architecture on Catalytic Efficiency and Selectivity

The architecture of a phosphine ligand has a direct and profound impact on the efficiency and selectivity of a catalyst. rsc.org Key architectural features include the bite angle, steric hindrance, and electronic nature of the phosphorus atom(s).

Steric Effects: The steric bulk of a ligand, often quantified by parameters like the cone angle or percent buried volume (%Vbur), is critical. Bulky ligands can increase catalytic activity by promoting reductive elimination and can enhance selectivity by creating a confined space around the metal center. This confinement can prevent substrate or product inhibition and can control regioselectivity and enantioselectivity by dictating the substrate's binding orientation. researchgate.net The multiple phenyl groups in this compound create significant steric hindrance, which is a key design element for achieving high selectivity.

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom modulates the electron density at the metal center. This, in turn, affects the rates of key catalytic steps like oxidative addition and reductive elimination. For example, in palladium-catalyzed cross-coupling reactions, electron-rich phosphines are generally preferred as they promote the initial oxidative addition step.

Bite Angle: For bidentate phosphine ligands, the natural bite angle—the P-M-P angle determined by the ligand backbone—is a crucial parameter. Wide bite angle ligands can promote reactions that are difficult with other ligands by altering the geometry and electronic structure of the catalytic intermediates. st-andrews.ac.uk While this compound is a monodentate ligand, the concept of a fixed geometry imposed by a rigid backbone is analogous and equally important for controlling the catalytic environment.

The interplay between these architectural features allows for the fine-tuning of a catalyst's performance. The rational design of ligand architecture, as exemplified by complex phosphines, is essential for the development of new catalysts with improved activity, stability, and selectivity for challenging chemical transformations. nih.govrsc.org


Theoretical and Computational Investigations of 5 Diphenylphosphino 1 ,3 ,5 Triphenyl and Its Complexes

Density Functional Theory (DFT) Studies on Ligand Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and geometric properties of molecules. For a ligand like 5-(Diphenylphosphino)-1',3',5'-triphenyl, DFT calculations would be crucial in elucidating its fundamental characteristics.

Electronic Structure: DFT studies can map the electron density distribution across the ligand, identifying electron-rich and electron-deficient regions. This is vital for understanding how the ligand will interact with a metal center. The diphenylphosphino group is expected to be a significant feature, with the phosphorus atom's lone pair of electrons being the primary site for σ-donation to a metal. researchgate.netlibretexts.org The triphenyl-bipyrazole framework would possess an extensive π-system, and DFT would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the ligand's electronic stability and reactivity. researchgate.net In phosphine (B1218219) ligands, the nature of the substituents on the phosphorus atom influences its electronic properties; aryl groups, like the phenyl groups in this case, can act as π-acceptors through the interaction of the metal's d-orbitals with the P-C σ* anti-bonding orbitals. libretexts.orgwikipedia.org

An illustrative data table for DFT-calculated properties of a hypothetical phosphine ligand is shown below.

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
P-C Bond Length1.85 Å
C-P-C Bond Angle105°

Computational Modeling of Metal-Ligand Bonding and Coordination Characteristics

Computational modeling provides deep insights into the nature of the bond between a metal and a ligand. For complexes of this compound, these models would focus on the interaction between the phosphorus atom and the metal center.

The metal-ligand bond in phosphine complexes is generally understood in terms of the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the phosphorus lone pair to an empty metal orbital, and π-back-donation from a filled metal d-orbital to an empty σ* anti-bonding orbital of the P-C bonds. libretexts.orgwikipedia.org Computational methods can quantify the contributions of these two components.

Coordination Characteristics: The large steric profile of the triphenyl and diphenylphosphino groups would likely favor the formation of complexes with low coordination numbers. The "cone angle," a concept developed by Tolman, is a useful descriptor for the steric bulk of phosphine ligands, and while it's an empirical measure, computational methods can calculate a more sophisticated parameter known as the "percent buried volume" (%Vbur). eurekalert.org This parameter quantifies the space occupied by the ligand in the coordination sphere of the metal and has been shown to be a good predictor of catalytic activity. eurekalert.orgucla.edu For a bulky ligand like this compound, a high %Vbur would be expected.

Prediction of Reactivity and Selectivity in Catalytic Cycles

Computational chemistry is an invaluable tool for predicting how a ligand might influence the outcome of a catalytic reaction. By modeling the entire catalytic cycle, researchers can identify the rate-determining step and understand how the ligand's electronic and steric properties affect the energies of intermediates and transition states. researchgate.net

For a catalyst featuring the this compound ligand, computational studies could predict its performance in reactions like cross-coupling. The electronic properties of the diphenylphosphino group would influence the oxidative addition and reductive elimination steps of the cycle, while the steric bulk would affect the stability of intermediates and the selectivity of the reaction. researchgate.net For instance, in Suzuki-Miyaura coupling, electron-rich phosphines are known to accelerate the oxidative addition step. researchgate.net

Recent studies have shown that the minimum percent buried volume (%Vbur(min)) can be a powerful predictor of a phosphine ligand's reactivity, with a distinct threshold often separating active and inactive ligands. eurekalert.orgucla.edu This suggests that the conformational flexibility of the ligand is a critical factor.

Molecular Dynamics and Conformational Analysis of the Ligand

The this compound ligand is expected to be conformationally flexible due to the multiple single bonds allowing for rotation of the phenyl groups. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the ligand over time, providing insights into its dynamic behavior. tuwien.atchemrxiv.org

MD simulations would reveal the preferred orientations of the phenyl rings and the diphenylphosphino group. This is important because the ligand's conformation can significantly impact its coordination to a metal and the subsequent reactivity of the complex. researchgate.net The simulations can also identify the most stable low-energy conformers, which can then be used for more detailed quantum mechanical calculations. researchgate.net Automated workflows for conformational analysis of phosphine ligands are being developed to handle the complexity of these flexible molecules. chemrxiv.org

Below is an illustrative table showing the type of data that could be obtained from a conformational analysis.

ConformerRelative Energy (kcal/mol)Population (%)
10.065
21.225
32.510

Quantum Chemical Analysis of Bond Strength and Covalency in Metal Complexes

Quantum chemical methods can provide a detailed picture of the bonding within a metal complex, including the strength and degree of covalency of the metal-ligand bond.

Bond Strength: The metal-phosphine bond dissociation energy (BDE) can be calculated to quantify the strength of the interaction. researchgate.net These calculations can be challenging, and the choice of computational method is critical. For example, standard DFT functionals often underestimate the bond enthalpies of metal-phosphine complexes, while methods that include dispersion corrections show much better agreement with experimental data. researchgate.net

Covalency: The degree of covalency in the metal-phosphine bond can be assessed using various analysis techniques. Natural Bond Orbital (NBO) analysis, for instance, can quantify the charge transfer between the metal and the ligand and analyze the orbital interactions that constitute the bond. researchgate.netrsc.org The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to analyze the electron density at the bond critical point between the metal and phosphorus atoms, providing another measure of the bond's character. An energy decomposition analysis (EDA) can break down the total interaction energy into electrostatic, Pauli repulsion, and orbital interaction components, offering a detailed understanding of the nature of the chemical bond. acs.org

Advanced Methodologies for Ligand Design and Optimization Based on 5 Diphenylphosphino 1 ,3 ,5 Triphenyl

Strategies for Tailoring Steric and Electronic Properties of Bulky Phosphines

The efficacy of a phosphine (B1218219) ligand in a catalytic cycle is profoundly influenced by its steric and electronic characteristics. nih.gov These properties can be systematically adjusted to control the coordination environment of the metal center, thereby influencing reaction rates and selectivity. vedantu.com For a bulky scaffold like 5-(Diphenylphosphino)-1',3',5'-triphenyl, modifications to the peripheral phenyl rings provide a powerful tool for this tuning process.

Steric Properties: The steric bulk of a phosphine ligand is a critical parameter that affects the coordination number of the metal complex and the accessibility of substrates to the catalytic center. vedantu.com A widely used metric to quantify this is the Tolman cone angle (θ). For triarylphosphines, this angle can be precisely adjusted by introducing substituents at the ortho-, meta-, or para-positions of the aryl rings. In the context of this compound, adding substituents to the outer 1',3',5'-triphenyl groups would be a primary strategy to modulate its steric profile without altering the core diphenylphosphino moiety directly responsible for metal coordination.

Electronic Properties: The electronic nature of the phosphine ligand, specifically its ability to act as a σ-donor and π-acceptor, dictates the electron density at the metal center. nih.gov This, in turn, influences the oxidative addition and reductive elimination steps in many catalytic cycles. The electronic properties of triarylphosphines can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aryl rings. manchester.ac.uk For instance, incorporating methoxy (B1213986) (-OCH₃) groups at the para-positions would increase the ligand's σ-donating ability, making the metal center more electron-rich. Conversely, adding trifluoromethyl (-CF₃) or fluoro (-F) groups would decrease the ligand's basicity, enhancing its π-acceptor character. nih.gov The Tolman electronic parameter (TEP), derived from the C-O stretching frequency of nickel carbonyl complexes, is a common scale to quantify these effects.

The following table summarizes how different substituents can be used to tune the properties of arylphosphine ligands, a strategy directly applicable to the this compound framework.

Ligand TypeExample SubstituentEffect on Sterics (Cone Angle)Effect on Electronics (σ-donation)
Electron-Rich -OCH₃, -N(CH₃)₂Minimal change at para-positionIncreased
Electron-Poor -CF₃, -ClMinimal change at para-positionDecreased
Sterically Hindered -C(CH₃)₃ (tert-butyl) at ortho-positionSignificantly IncreasedModerately Increased
Extended Aryl Biphenyl, NaphthylIncreasedVariable, depends on substitution

This table illustrates general principles of ligand tuning applicable to complex phosphines.

Introduction of Chiral Elements for Asymmetric Induction

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, with the choice of chiral ligand being decisive for achieving high enantioselectivity. researchgate.netnih.gov For an achiral scaffold like this compound, chirality must be introduced to render it effective for asymmetric transformations. There are several established strategies to achieve this.

Backbone Chirality: One of the most successful approaches involves constructing a chiral backbone that holds the phosphino (B1201336) groups in a specific spatial arrangement. nih.gov Atropisomeric biaryl scaffolds, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are prime examples where axial chirality arises from restricted rotation around an aryl-aryl bond. nih.gov A similar principle could be applied by creating atropisomers within the multi-aryl backbone of a derivative of this compound.

P-Chirality: Ligands with a stereogenic center at the phosphorus atom itself are known as P-chiral ligands. researchgate.netacs.org These ligands, such as DIPAMP, have proven highly effective in asymmetric hydrogenation. tcichemicals.com The synthesis of P-chiral phosphines has been significantly advanced through the use of phosphine-borane intermediates, which allows for the controlled introduction of different substituents on the phosphorus atom. researchgate.net

Side-Chain Chirality: Chirality can also be introduced by attaching a chiral moiety to the ligand's backbone. nih.gov For example, a chiral group derived from natural products or a synthetic chiral pool could be appended to one of the peripheral phenyl rings of the this compound structure. This approach offers a modular way to create a library of chiral ligands for screening. researchgate.net

The design of these chiral ligands often aims for C₂ symmetry, which can reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. nih.gov

Development of Robust and Air-Stable Ligand Systems

A significant drawback of many phosphine ligands, particularly electron-rich alkylphosphines, is their sensitivity to oxidation, which necessitates handling under inert atmospheres. rsc.org Developing robust and air-stable ligands is crucial for practical and industrial applications. The stability of a phosphine ligand is closely related to its electronic properties.

One effective strategy to improve air stability is to decrease the electron density on the phosphorus atom by incorporating electron-withdrawing groups into the ligand structure. acs.org For a triarylphosphine like this compound, adding EWGs such as fluoro or trifluoromethyl groups to the phenyl rings can lower the energy of the highest occupied molecular orbital (HOMO), making the phosphorus lone pair less susceptible to oxidation. nih.gov For example, the introduction of a quinoxaline (B1680401) backbone, a strongly electron-withdrawing heterocycle, has been used to create air-stable P-chiral phosphine ligands that remain highly effective in catalysis. acs.org

Another approach involves the incorporation of bulky substituents that sterically shield the phosphorus atom from atmospheric oxygen. While this compound is already sterically demanding, the strategic placement of even bulkier groups at the ortho-positions of the phenyl rings attached to the phosphorus could further enhance its kinetic stability towards oxidation. Some modern phosphine ligands are designed to be crystalline solids, which are often more stable to air than their liquid or oil counterparts. vedantu.comacs.org

The development of metal-organic frameworks (MOFs) based on phosphonate (B1237965) ligands also highlights a trend towards creating highly stable and reusable catalytic systems, where the ligand's robustness is a key design element. researchgate.net

High-Throughput Screening Approaches for Ligand Discovery

The traditional, one-at-a-time approach to catalyst development can be slow and inefficient. High-throughput screening (HTS) and combinatorial chemistry have emerged as powerful tools to accelerate the discovery and optimization of ligands for specific catalytic reactions. acs.org These methodologies allow for the rapid synthesis and evaluation of large libraries of related ligands. chemrxiv.orgacs.org

A typical HTS workflow for discovering ligands based on a scaffold like this compound would involve these steps:

Library Synthesis: A library of ligands is created by systematically varying the substituents on the core structure. This can be achieved using parallel synthesis techniques where different building blocks are combined in a combinatorial fashion. chemrxiv.org For the target compound, this would mean creating derivatives with different electronic and steric properties by modifying the outer phenyl rings.

Catalyst Formulation: The synthesized ligands are combined with a metal precursor in an array format (e.g., a 96-well plate) to generate a library of potential catalysts.

Screening: The catalyst library is tested against a specific chemical reaction, and the results (e.g., yield, enantiomeric excess) are rapidly analyzed using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry. acs.org

Data Analysis and Optimization: The data from the screen is used to identify "hits"—ligands that provide superior performance. This information helps establish structure-activity relationships, guiding further rounds of optimization. chemrxiv.orgacs.org

The development of a "Phosphine Optimization Screening Set" (PHOSS), which consists of a diverse set of commercially available ligands that evenly sample the chemical space of phosphines, demonstrates the value of systematically exploring ligand structure to find active catalysts. chemrxiv.orgresearchgate.net

The following table shows a hypothetical example of a high-throughput screening result for a cross-coupling reaction using derivatives of a bulky phosphine scaffold.

Ligand IDR¹ Substituent (para)R² Substituent (ortho)Yield (%)Enantiomeric Excess (%)
L-01 -H-H65N/A
L-02 -OCH₃-H88N/A
L-03 -CF₃-H45N/A
L-04 -H-CH₃72N/A
L-05 (Chiral) -OCH₃Chiral Auxiliary9295
L-06 (Chiral) -CF₃Chiral Auxiliary6085

This hypothetical data illustrates how HTS can rapidly identify promising lead structures (e.g., L-02 and L-05) for further development.

Advanced Analytical and Spectroscopic Methodologies for Research on 5 Diphenylphosphino 1 ,3 ,5 Triphenyl Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Characterization (e.g., 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 5-(Diphenylphosphino)-1',3',5'-triphenyl and its metallic complexes. 1H and 13C NMR provide detailed information about the organic framework of the ligand, while 31P NMR is particularly diagnostic for studying the phosphorus environment and its interaction with metal centers.

In 31P NMR spectroscopy, the chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom. For free phosphine (B1218219) ligands, the chemical shifts are characteristic of the trivalent phosphorus. Upon coordination to a metal center, a significant change in the 31P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. This shift provides evidence of complex formation and can offer insights into the nature of the metal-phosphorus bond. For instance, in related diphenylphosphino-containing ligands, the free ligand exhibits a 31P NMR signal at a specific chemical shift, which is substantially shifted downfield upon coordination to a metal like silver(I). rsc.org

Furthermore, for certain metal nuclei with a spin quantum number of I = 1/2, such as 107Ag and 109Ag, coupling to the 31P nucleus can be observed, providing direct evidence of the M-P bond. The magnitude of the one-bond coupling constant (1JM-P) is related to the s-character of the metal-phosphorus bond and can provide information about the geometry and lability of the complex. rsc.org

Compound TypeTechniqueKey Findings
Phosphine Ligands31P NMRCharacteristic chemical shifts for free ligand.
Metal Complexes31P NMRSignificant coordination shifts upon complexation.
Silver(I) Complexes31P NMRObservation of 1JAg-P coupling constants. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Complexes

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline solids. For complexes of this compound, single-crystal X-ray diffraction is the definitive method for establishing the coordination geometry of the metal center, the conformation of the ligand, and the precise bond lengths and angles within the molecule.

This technique allows for the direct visualization of the coordination sphere around the metal ion, confirming the binding mode of the diphenylphosphino group. Key parameters obtained from crystallographic studies include the metal-phosphorus bond distance, which is a direct measure of the strength and nature of the interaction. For example, in silver(I) complexes with phosphine ligands, the Ag-P bond lengths can be precisely determined and correlated with other spectroscopic data. rsc.org The solid-state structure also reveals intermolecular interactions, such as packing forces and non-covalent contacts, which can influence the bulk properties of the material.

Mass Spectrometry Techniques for Identification and Molecular Weight Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. For complexes of this compound, various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact mass of the molecular ion, which can be used to confirm the chemical formula of the complex. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to elucidate the connectivity of the ligand and the metal center.

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions (e.g., UV-Vis)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic structure of this compound complexes. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the energy levels of the molecular orbitals involved in these electronic transitions.

In these complexes, observed absorption bands can be assigned to different types of transitions, including:

Ligand-centered (LC) π → π* transitions: These are typically high-energy absorptions arising from the aromatic rings of the triphenyl and diphenylphosphino moieties.

Metal-to-Ligand Charge Transfer (MLCT) transitions: In complexes with electron-rich metals and acceptor ligands, these transitions involve the promotion of an electron from a metal-centered orbital to a ligand-centered orbital.

Ligand-to-Metal Charge Transfer (LMCT) transitions: These occur in complexes with electron-poor metals and electron-rich ligands.

The emission properties of these complexes, such as fluorescence or phosphorescence, provide information about the de-excitation pathways of the excited states and are crucial for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Information

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the functional groups present and the nature of the chemical bonds. For complexes of this compound, IR and Raman spectra can be used to identify characteristic vibrations of the ligand and to observe changes upon coordination to a metal.

Key vibrational modes include:

P-C stretching vibrations: These are characteristic of the diphenylphosphino group.

Aromatic C-H and C=C stretching vibrations: These are associated with the phenyl rings.

Metal-Phosphorus (M-P) stretching vibrations: These typically appear at low frequencies in the far-IR or Raman spectrum and are direct evidence of the M-P bond. The frequency of this vibration can provide an indication of the bond strength.

In metal carbonyl complexes containing phosphine ligands, the C-O stretching frequencies are particularly sensitive to the electronic properties of the phosphine ligand. unt.edu Changes in the IR spectra of the ligand upon complexation, such as shifts in the vibrational frequencies of the P-C bonds, can provide indirect evidence of coordination. researchgate.net

TechniqueInformation Gained
Infrared (IR) SpectroscopyIdentification of functional groups, observation of coordination-induced shifts in ligand vibrations. researchgate.net
Raman SpectroscopyComplementary vibrational information, particularly for symmetric vibrations and low-frequency M-P modes.

Future Research Directions and Contemporary Challenges

Development of Sustainable Synthetic Routes for Advanced Phosphine (B1218219) Ligands

The synthesis of complex, multi-functional phosphine ligands such as 5-(Diphenylphosphino)-1',3',5'-triphenyl traditionally relies on multi-step procedures that often employ hazardous reagents and generate significant waste. A major challenge in phosphine synthesis is the sensitivity of the phosphorus(III) center to oxidation, which necessitates the use of inert atmospheric conditions and can complicate purification. researchgate.net

Future research is directed towards developing more sustainable and efficient synthetic protocols. These "green" approaches aim to improve atom economy, reduce the number of synthetic steps, and replace hazardous chemicals with more benign alternatives. Key strategies being explored include:

Catalytic C-P Bond Formation: Moving away from stoichiometric reagents like organolithium or Grignard compounds towards catalytic methods for creating carbon-phosphorus bonds is a primary goal. nih.gov Cross-coupling reactions have shown promise in this area. nih.gov

Protection-Deprotection Strategies: While adding steps, the temporary protection of the phosphine group, often as a phosphine-borane complex or a phosphine oxide, can increase air stability and simplify handling during intermediate stages. researchgate.netnih.gov The challenge lies in developing mild and efficient protection and deprotection methods that are compatible with complex molecular scaffolds. nih.gov

The development of these sustainable routes is crucial for making advanced ligands like this compound more accessible and economically viable for large-scale industrial applications. prochemonline.comsyensqo.com

Synthetic Challenge Traditional Approach Future Sustainable Goal Key Research Area
C-P Bond FormationUse of stoichiometric organometallic reagents (e.g., Grignard, organolithium) cfmot.deCatalytic synthesis using transition metals nih.govDevelopment of novel cross-coupling methodologies
Air SensitivityStrict inert atmosphere (Schlenk line, glovebox)Use of air-stable intermediates or protection groups researchgate.netnih.govReversible protection-deprotection chemistry
PurificationMulti-step chromatography, often with yield lossSimplified purification, crystallization-based methodsSolvent-minimized and chromatography-free syntheses
Waste GenerationHigh E-factor due to stoichiometric reagents and solventsImproved atom economy, solvent recyclingBiocatalysis, use of renewable feedstocks

Expansion of Catalytic Scope to Challenging Substrates and Novel Transformations

Phosphine ligands are cornerstones of homogeneous catalysis, enabling a vast array of reactions. cfmot.denbinno.com The unique steric bulk and electronic properties of this compound make it a promising candidate for reactions involving challenging substrates that are often unreactive with less sophisticated catalysts.

Future research aims to leverage these properties to:

Activate Unreactive Bonds: This includes the use of traditionally difficult substrates in cross-coupling reactions, such as (hetero)aryl chlorides and phenol-derived electrophiles, which are more abundant and cost-effective than their bromide or iodide counterparts. nih.gov The electron-rich nature of many phosphines can facilitate the oxidative addition step, which is often the rate-limiting step for these substrates. gessnergroup.com

Catalyze Novel Transformations: There is a continuous search for new chemical reactions that can be enabled by tailored ligand design. This includes developing catalysts for novel C-N and C-O bond formations or for asymmetric transformations that create chiral molecules with high enantioselectivity. nih.govnih.gov

Improve Reaction Efficiency: For established reactions, the goal is to develop catalysts that operate at lower loadings, under milder conditions (lower temperatures and pressures), and with higher turnover numbers, making processes more efficient and sustainable.

The bulky framework of this compound can create a specific pocket around the metal center, potentially leading to unusual selectivity or reactivity in complex molecular settings, such as in the late-stage functionalization of pharmaceuticals or agrochemicals. syensqo.com

Integration of this compound Systems into Flow Chemistry and Continuous Processes

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the expensive catalyst. nih.govkyushu-u.ac.jp Integrating catalytic systems into continuous-flow processes offers a powerful solution to this problem. bohrium.comresearchmap.jp

The primary strategy involves the immobilization of the phosphine-metal complex onto a solid support, such as porous polymers. nih.govkyushu-u.ac.jpresearchmap.jp This heterogeneous approach allows the catalyst to be retained within a reactor column while the reaction mixture flows through, enabling:

Easy Catalyst-Product Separation: The product emerges from the reactor free of the catalyst.

Catalyst Recycling: The immobilized catalyst can be used for extended periods, significantly reducing costs and waste.

Process Automation and Scalability: Flow systems offer precise control over reaction parameters and can be scaled up more easily than traditional batch processes. kyushu-u.ac.jp

The challenge lies in developing methods to anchor this compound or its derivatives onto a support without compromising its catalytic activity. The linkage must be robust enough to prevent leaching of the catalyst into the product stream. The porosity and chemical nature of the support material must also be carefully chosen to ensure efficient mass transport to the active catalytic sites. nih.govbohrium.com

Parameter Batch Process (Homogeneous) Flow Process (Immobilized) Advantages of Flow Process
Catalyst Separation Difficult (e.g., chromatography)Simple (catalyst is retained in reactor) nih.govReduced contamination, simplified purification
Catalyst Reusability Often not feasibleHigh reusability kyushu-u.ac.jpLower costs, less waste
Process Control Challenging for large scalesPrecise control of temperature, pressure, time kyushu-u.ac.jpImproved safety and consistency
Scalability Non-linear scaling issues"Scaling out" by running reactors in parallelMore efficient industrial production

Exploration of Photo- and Electrocatalytic Applications

The fields of photocatalysis and electrocatalysis offer new avenues for chemical transformations by using light or electricity, respectively, to drive reactions. These methods can often enable unique reaction pathways that are inaccessible through traditional thermal catalysis.

Photocatalysis: Phosphines can participate in photoredox processes. rsc.org Upon irradiation with visible light, a photosensitizer can engage in a single-electron transfer (SET) with a phosphine-metal complex, generating highly reactive radical species. This opens the door to novel transformations that proceed under exceptionally mild conditions. Research is ongoing to explore how ligands like this compound can be used to modulate the properties of photocatalytic systems, influencing their redox potentials and reaction outcomes. rsc.org

Electrocatalysis: In electrocatalysis, an applied voltage is used to drive redox reactions. Phosphine-ligated metal complexes have been investigated as electrocatalysts for important reactions such as the reduction of protons to produce hydrogen gas (H₂). rsc.orgrsc.orgnih.gov The electronic properties of the phosphine ligand can significantly influence the overpotential required for the reaction, thereby affecting the energy efficiency of the process. rsc.orgrsc.org The bulky, electron-donating nature of this compound could be advantageous in stabilizing the metal center in different oxidation states required for an efficient catalytic cycle.

Rational Design of Next-Generation Ligand Analogues through Computational Chemistry

The traditional approach to ligand development has often relied on synthesizing and testing large numbers of candidates, a process that is both time-consuming and resource-intensive. Modern computational chemistry provides powerful tools for the rational, in silico design of new ligands. bris.ac.uk

Using techniques like Density Functional Theory (DFT), chemists can calculate key properties of a phosphine ligand before it is ever made. nih.govresearchgate.net These properties, or "descriptors," can quantify the ligand's steric and electronic characteristics:

Steric Descriptors: The Tolman cone angle (θ) and percent buried volume (%Vbur) are used to quantify the steric bulk of a ligand, which is crucial for controlling access to the metal center. researchgate.netnih.gov

Electronic Descriptors: The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency of a nickel-carbonyl complex, or the phosphorus-selenium NMR coupling constant (¹J(P-Se)), can quantify the net electron-donating ability of the phosphine. nih.gov

By building computational models and creating virtual libraries of analogues based on the this compound scaffold, researchers can establish quantitative structure-activity relationships (QSAR). researchgate.netchemrxiv.org These models can predict which structural modifications—such as adding electron-withdrawing or -donating groups to the phenyl rings—would be most likely to improve performance in a specific catalytic reaction. This predictive power accelerates the discovery of next-generation ligands tailored for specific, challenging chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(Diphenylphosphino)-1',3',5'-triphenyl, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions using aryl halides and phosphine precursors. Key parameters include:

  • Inert atmosphere : Reactions must be conducted under nitrogen or argon to prevent oxidation of the phosphine group .

  • Purification : Column chromatography with deoxygenated solvents (e.g., dichloromethane/hexane) and recrystallization from ethyl ether or ethanol under anhydrous conditions .

  • Stoichiometry : Precise molar ratios of precursors (e.g., 1:1 for aryl halide to phosphine) to minimize side products like phosphine oxides .

    Synthetic Parameter Optimal Condition Impact on Yield
    Temperature80–110°CHigher yields at elevated temperatures but risks decomposition
    Reaction Time12–24 hoursProlonged time reduces unreacted precursors
    SolventToluene or THFPolar aprotic solvents enhance solubility of intermediates

Q. How should researchers handle and store this compound to prevent degradation during experiments?

  • Methodological Answer :

  • Storage : Store as a solid in amber vials under inert gas (argon) at –20°C to minimize air/moisture exposure .
  • Handling : Use gloveboxes or Schlenk lines for weighing and transferring. Solutions should be prepared in degassed solvents (e.g., THF, toluene) .
  • Monitoring : Regularly check for discoloration (yellowing indicates oxidation) via TLC or 31^{31}P NMR .

Q. What are the primary applications of this compound in catalytic systems, and how does its structure enhance catalytic activity?

  • Methodological Answer : The compound serves as a bulky, electron-rich ligand in transition-metal catalysis (e.g., Pd, Rh):

  • Cross-coupling reactions : The diphenylphosphino group facilitates oxidative addition of aryl halides to metal centers, while the triphenyl backbone stabilizes intermediates via steric protection .
  • Hydrogenation : Enhances enantioselectivity in asymmetric hydrogenation by creating chiral environments around metal centers .

Advanced Research Questions

Q. What advanced spectroscopic or crystallographic methods are suitable for characterizing metal complexes of this compound, and how can data interpretation resolve structural ambiguities?

  • Methodological Answer :

  • X-ray crystallography : Resolves coordination geometry (e.g., square planar vs. tetrahedral) in metal complexes. Single crystals are grown via slow diffusion of hexane into a saturated dichloromethane solution .
  • 31^{31}P NMR : Detects metal-phosphorus coupling constants (JPMJ_{P-M}) to confirm coordination. A downfield shift (~20–30 ppm) indicates ligand binding .
  • ESI-MS : Identifies molecular ion peaks for complex stoichiometry, with isotopic patterns distinguishing metal adducts .

Q. How can researchers analyze and mitigate the formation of phosphine oxide byproducts during reactions involving this compound?

  • Methodological Answer :

  • Detection : Use 31^{31}P NMR to identify phosphine oxide peaks (~25–30 ppm) or IR spectroscopy for P=O stretches (~1200 cm1^{-1}) .
  • Mitigation : Add reducing agents (e.g., NaBH4_4) to reduce oxides back to phosphines or employ scavengers like molecular sieves .
  • Kinetic Control : Lower reaction temperatures (e.g., 60°C) and shorter reaction times to minimize oxidation pathways .

Q. What strategies optimize the enantioselective performance of this compound in asymmetric catalysis, and how can steric/electronic effects be systematically evaluated?

  • Methodological Answer :

  • Steric Tuning : Introduce substituents (e.g., –OMe, –CF3_3) on the aryl rings to adjust bite angles and chiral pockets. Compare enantiomeric excess (ee) via chiral HPLC .
  • Electronic Modulation : Replace phenyl groups with electron-withdrawing substituents (e.g., –NO2_2) to enhance metal-ligand electron transfer. Monitor via cyclic voltammetry .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies and optimize ligand-metal interactions .

Q. What solvent systems and experimental conditions are optimal for studying the kinetics of reactions catalyzed by this compound-metal complexes?

  • Methodological Answer :

  • Solvent Selection : Use non-coordinating solvents (e.g., toluene, hexane) to avoid competing ligand displacement. Deuterated solvents (e.g., C6_6D6_6) enable real-time 1^1H NMR monitoring .
  • Temperature Control : Conduct reactions in thermostated oil baths (±0.5°C) to ensure reproducible rate constants.
  • Quenching Techniques : Rapid cooling (liquid N2_2) or addition of inhibitors (e.g., PPh3_3) to halt reactions at timed intervals for GC/MS analysis .

Q. How does the ligand's electronic configuration influence its coordination behavior with different transition metals, and what computational approaches validate these interactions?

  • Methodological Answer :

  • Spectroscopic Probes : UV-Vis spectroscopy identifies d-d transitions in metal complexes (e.g., Pd0^0 vs. PdII^{II}), while XPS confirms oxidation states .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron donation/backdonation trends. Software like ORCA or ADF models metal-ligand bond strengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.